molecular formula C20H22N2O3S B10976531 N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)-3,5-dimethoxybenzamide

N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)-3,5-dimethoxybenzamide

Cat. No.: B10976531
M. Wt: 370.5 g/mol
InChI Key: YYSLXTMEOHEJRN-UHFFFAOYSA-N
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Description

N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)-3,5-dimethoxybenzamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a thiophene ring fused with a cyclooctane ring, a cyano group, and a benzamide moiety with two methoxy groups. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)-3,5-dimethoxybenzamide typically involves multiple steps. One common method involves the initial formation of the thiophene ring, followed by the introduction of the cyano group and the benzamide moiety. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product.

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the reaction of a suitable diene with sulfur in the presence of a catalyst.

    Introduction of the Cyano Group: The cyano group can be introduced through a nucleophilic substitution reaction using a cyanoacetate derivative.

    Formation of the Benzamide Moiety: The benzamide moiety can be synthesized by reacting the intermediate compound with 3,5-dimethoxybenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)-3,5-dimethoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group and the methoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted thiophene derivatives.

Mechanism of Action

The mechanism of action of N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)-3,5-dimethoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain kinases or modulate the function of G-protein coupled receptors . The exact pathways involved depend on the specific biological context and the target of interest.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)-3,5-dimethoxybenzamide is unique due to its fused cyclooctane ring and the presence of both cyano and benzamide groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C20H22N2O3S

Molecular Weight

370.5 g/mol

IUPAC Name

N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)-3,5-dimethoxybenzamide

InChI

InChI=1S/C20H22N2O3S/c1-24-14-9-13(10-15(11-14)25-2)19(23)22-20-17(12-21)16-7-5-3-4-6-8-18(16)26-20/h9-11H,3-8H2,1-2H3,(H,22,23)

InChI Key

YYSLXTMEOHEJRN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=C(C3=C(S2)CCCCCC3)C#N)OC

Origin of Product

United States

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